2-(Ethylideneamino)ethanamine

Description

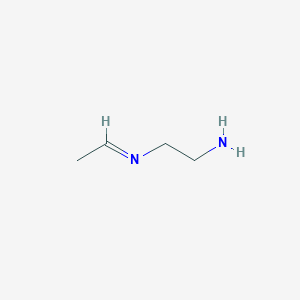

2-(Ethylideneamino)ethanamine is an organic compound characterized by an ethanamine backbone substituted with an ethylideneamino group (–N=CH–CH₃). This structure places it within the broader class of Schiff bases (imines), which are typically formed via the condensation of primary amines with aldehydes or ketones. The ethylidene group introduces a conjugated C=N bond, influencing its reactivity, stability, and coordination chemistry.

These Schiff bases are pivotal in synthesizing metal complexes due to their chelating properties.

Properties

CAS No. |

144697-33-6 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

86.14 g/mol |

IUPAC Name |

2-(ethylideneamino)ethanamine |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5/h2H,3-5H2,1H3 |

InChI Key |

HRHJLRPSINDGJF-UHFFFAOYSA-N |

SMILES |

CC=NCCN |

Canonical SMILES |

CC=NCCN |

Synonyms |

N-ETHYLIDENEETHYLENEDIAMINE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- This compound differs from EDA by replacing one amine group with an imine, reducing basicity but enhancing π-conjugation for metal coordination .

- Compared to ethanolamine, the hydroxyl group (–OH) is replaced by an imine, altering solubility (lower polarity) and reactivity (increased susceptibility to hydrolysis) .

- Aromatic derivatives like N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine exhibit higher molecular weights and applications in pharmaceuticals due to nitro groups .

Physicochemical Properties

| Property | This compound | Ethylenediamine (EDA) | Ethanolamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 86.14 | 60.10 | 61.08 |

| Boiling Point | ~150–160°C (estimated) | 116–118°C | 170–171°C |

| Solubility in Water | Moderate | Highly soluble | Highly soluble |

| Reactivity | Hydrolysis-prone imine bond | Strong base, nucleophile | Amphoteric (–OH and –NH₂) |

Sources : Data inferred from analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.